![molecular formula C28H29NO7S B11154111 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11154111.png)
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core, a methoxy group, and a sulfonylamino hexanoate side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[c]chromene core: This can be achieved through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzo[c]chromene core using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the sulfonylamino hexanoate side chain: This can be accomplished through a nucleophilic substitution reaction where the amino group of hexanoic acid reacts with the sulfonyl chloride derivative of 4-methylphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzo[c]chromene core can be reduced to form a hydroxyl group.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a dihydroxy derivative.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of benzochromene compounds exhibit significant antitumor properties. For instance, compounds similar to 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2) cells. These studies suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The sulfonamide group present in this compound enhances its anti-inflammatory potential. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Neuroprotective Properties
Recent investigations into the neuroprotective effects of benzochromene derivatives suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism is believed to involve the modulation of oxidative stress and neuroinflammation, promoting neuronal survival.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxicity of various benzochromene derivatives against MCF-7 and HepG2 cell lines. Results indicated that specific modifications to the benzochromene structure significantly enhanced antitumor activity, with IC50 values demonstrating potent effects at low concentrations .
Case Study 2: Anti-inflammatory Mechanisms
In another study, researchers investigated the anti-inflammatory properties of a related compound featuring a sulfonamide group. The results showed a marked reduction in inflammatory markers in vitro, suggesting that such compounds could be developed into therapeutic agents for managing inflammation-related disorders .
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate (HU-308)
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside
Uniqueness
What sets 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonylamino hexanoate side chain, in particular, enhances its potential for specific biological interactions and applications.
Biological Activity
Chemical Structure and Properties
The compound 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic molecule with potential biological activities. Its molecular formula is C29H29NO7 and it has a molecular weight of approximately 485.54 g/mol. The compound features multiple functional groups, including a methoxy group, a sulfonamide moiety, and a benzo[c]chromene core, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to benzo[c]chromene derivatives. These compounds have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (RKO) cells. For instance, compounds derived from benzo[c]chromenes exhibited significant antiproliferative activity with IC50 values in the low micromolar range (e.g., IC50 = 3.1 μM for certain derivatives) .
The anticancer activity of these compounds is believed to be mediated through multiple mechanisms:
- Induction of Apoptosis : Compounds have been observed to induce cell death in cancer cells through apoptosis, characterized by increased reactive oxygen species (ROS) accumulation and lysosomal membrane permeabilization .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest, preventing cancer cells from proliferating .
- Antioxidant Activity : Certain studies indicate that these compounds also possess antioxidant properties, which can protect normal cells from oxidative damage while selectively targeting cancer cells .
Antibacterial Activity
In addition to anticancer effects, some derivatives of benzo[c]chromenes have demonstrated antibacterial properties. For instance, specific compounds showed significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported at 8 μM . This suggests potential applications in treating bacterial infections alongside their anticancer effects.
Table 1: Summary of Biological Activities
Compound Name | Activity Type | Target Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|---|
Compound A | Antiproliferative | MCF-7 | 3.1 | |
Compound B | Antiproliferative | RKO | 1.2 | |
Compound C | Antibacterial | E. faecalis | 8 |
Research Findings
- Antiproliferative Effects : In vitro studies demonstrated that several derivatives showed pronounced antiproliferative effects against various cancer cell lines, with some exhibiting selectivity towards malignant cells over normal cells.
- Mechanistic Insights : Research indicates that these compounds can disrupt cellular processes in cancer cells while maintaining relative safety for non-cancerous cells, making them promising candidates for further development in cancer therapies.
- Combination Therapies : The potential for these compounds to be used in combination with existing therapies is under investigation, aiming to enhance therapeutic efficacy and reduce resistance.
Properties
Molecular Formula |
C28H29NO7S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C28H29NO7S/c1-18-8-11-21(12-9-18)37(32,33)29-16-6-4-5-7-26(30)35-25-15-14-23-22-13-10-20(34-3)17-24(22)28(31)36-27(23)19(25)2/h8-15,17,29H,4-7,16H2,1-3H3 |
InChI Key |
SZCLKQSYHWGKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C |
Origin of Product |
United States |
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